1-[(4-Ethoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine
Overview
Description
1-[(4-Ethoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine is a compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
The synthesis of 1-[(4-Ethoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine typically involves the reaction of 4-ethoxybenzyl chloride with 4-nitrobenzylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[(4-Ethoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various bases and nucleophiles. Major products formed from these reactions include amino derivatives and substituted piperazines.
Scientific Research Applications
1-[(4-Ethoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.
Industry: Utilized in the development of various chemical products and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(4-Ethoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .
Comparison with Similar Compounds
1-[(4-Ethoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine can be compared with other piperazine derivatives, such as:
1-methyl-4-(4-nitrophenyl)piperazine: Similar in structure but lacks the ethoxy group, which may affect its pharmacological properties.
4-[(4-chlorophenyl)methyl]piperazine: Contains a chlorophenyl group instead of an ethoxyphenyl group, leading to different chemical and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-2-26-20-9-5-18(6-10-20)16-22-13-11-21(12-14-22)15-17-3-7-19(8-4-17)23(24)25/h3-10H,2,11-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPZORHTBNGRQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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